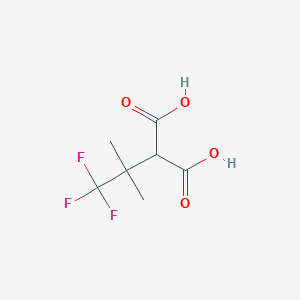
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid (TFMPA) is an organic compound with a molecular formula of C4H6F3O4. It is a colorless, odorless, and water-soluble compound that is used in a variety of applications, from lab experiments to industrial processes. TFMPA has been found to have a wide range of biochemical and physiological effects, as well as a variety of potential applications in scientific research.
Applications De Recherche Scientifique
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential applications in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used to study the effects of chemical agents on cell membranes, as well as to study the effects of drugs on the human body. In addition, this compound has been used to study the effects of environmental pollutants on human health.
Mécanisme D'action
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has been found to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. By inhibiting this enzyme, this compound can reduce the production of prostaglandins, which can lead to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects, as well as antipyretic and anti-platelet aggregation effects. It has also been found to have antioxidant and anti-cancer effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a number of advantages when used in lab experiments, including its low toxicity, its water solubility, and its stability. However, it also has a number of limitations, including its low solubility in organic solvents, its instability in the presence of light, and its potential to cause skin irritation.
Orientations Futures
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential future directions, including further research into its effects on the human body, its potential uses in the treatment of various diseases, and its potential applications in the field of nanotechnology. It could also be used to study the effects of environmental pollutants on human health, as well as to study the effects of chemical agents on cell membranes. Additionally, this compound could be used as a tool to study the effects of drugs on the human body, as well as to develop new drugs and treatments.
Méthodes De Synthèse
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can be synthesized through the reaction of 1,1,1-trifluoro-2-methylpropane with maleic anhydride. This reaction results in the formation of a cyclic intermediate, which then undergoes hydrolysis to form this compound. Other methods of synthesis include the reaction of trifluoromethanesulfonic anhydride with 1,1,1-trifluoro-2-methylpropane, and the reaction of trifluoromethanesulfonic acid with 1,1,1-trifluoro-2-methylpropane.
Propriétés
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVYYSQHNASND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

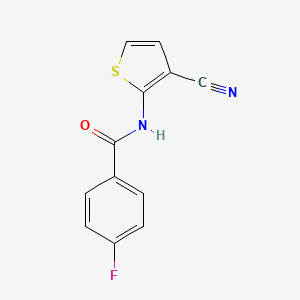
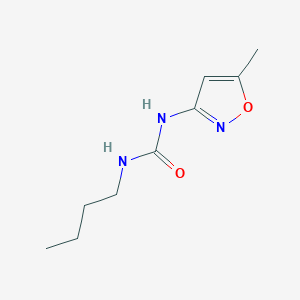
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
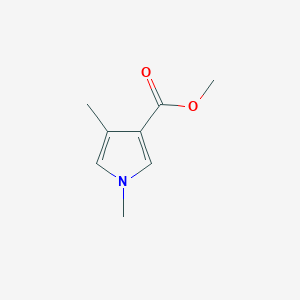
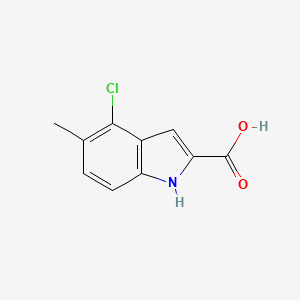
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
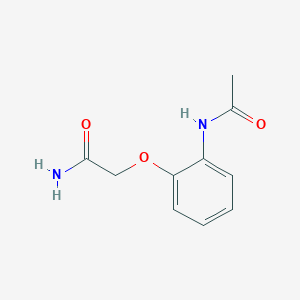
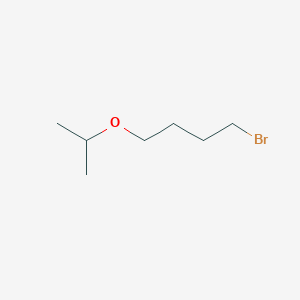

![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
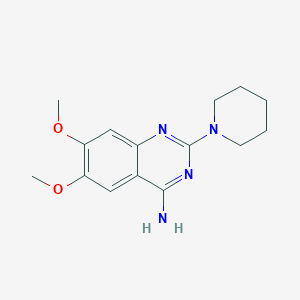

![1-(benzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6612812.png)